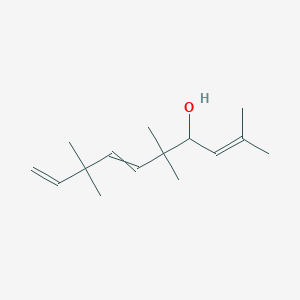
2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol typically involves multi-step organic reactions. Common starting materials might include alkenes and alcohols, which undergo a series of reactions such as hydroboration-oxidation, Wittig reactions, or Grignard reactions to form the desired product. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving similar structures.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or acting as a precursor to bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which can influence its reactivity and applications.
Properties
CAS No. |
61775-74-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,5,5,8,8-pentamethyldeca-2,6,9-trien-4-ol |
InChI |
InChI=1S/C15H26O/c1-8-14(4,5)9-10-15(6,7)13(16)11-12(2)3/h8-11,13,16H,1H2,2-7H3 |
InChI Key |
ZPXPASKWBUZJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(C)(C)C=CC(C)(C)C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















